3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide
Overview
Description
“3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide” is a chemical compound used in various scientific and industrial applications . It is also known as “4-(4-Nitrobenzyl)pyridine” and has the molecular formula C12H10N2O3 .
Molecular Structure Analysis
The molecular structure of “3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide” consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 230.22 .Scientific Research Applications
Biomimetic Indicator Synthesis
3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide, as a derivative of 4-(4-Nitrobenzyl)pyridine (NBP), has been explored for its role as a colorimetric indicator. NBP, known for its similar reactivity to guanine in DNA, serves as a model in various applications like toxicological screening, detection of chemical warfare agents, environmental hygiene technology, and preliminary toxicology tests. The design of NBP derivatives aims to address issues such as low water solubility and lack of reactive oxygen sites compared to DNA. These derivatives have shown efficacy in colorimetric assays of alkylating anticancer drugs and have been integrated into materials for real-time detection of dangerous alkylating agents without the need for additional reagents (Provencher & Love, 2015).
Metabolic Change Investigation
The compound has been used in the quantitative investigation of metabolic changes in substances like 3-[bis(2-chlorethyl)-carbohydrazide]-2,2,5,5-tetramethylpyroline-1-oxyl (HMSL) in various tissues. This research focused on understanding the metabolic behavior and alkylating properties of HMSL in different tissues, contributing to the knowledge of its antitumor effects (Raïkova, Grueva, & Golovinsky, 1981).
Mutagenicity and Alkylation Correlation
Studies have also used 4-(p-nitrobenzyl)-pyridine, a related compound, to assess the mutagenicity of various compounds. The reactivity of simple epoxides with this compound correlated well with their mutagenicity in certain bacterial strains, suggesting its utility as a primary assay in evaluating mutagenic properties (Hemminki & Falck, 1979).
Molecular Complexation in Crystal Engineering
3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide has potential applications in the field of crystal engineering. Molecular complexation involving derivatives of pyridine has been studied for their non-linear optical behavior. This includes assessing the ideal orientation of chromophores linked by hydrogen bonds, which is crucial for developing new materials with desired properties (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Safety And Hazards
The safety data sheet for a related compound, “Pyridine hydrobromide”, indicates that it is harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-[(4-nitrophenyl)methoxy]pyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3.BrH/c15-14(16)11-5-3-10(4-6-11)9-17-12-2-1-7-13-8-12;/h1-8H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGRUNRSXXWMOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCC2=CC=C(C=C2)[N+](=O)[O-].Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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